N-(3-Hydroxyphenyl)-N'-prop-2-en-1-ylurea
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Overview
Description
Preparation Methods
The synthesis of NSC 222578 typically involves the reaction of 3-hydroxyaniline with allyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3-hydroxyaniline and allyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure NSC 222578.
Chemical Reactions Analysis
NSC 222578 undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in NSC 222578 can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the urea moiety, to form amine derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: NSC 222578 has been studied for its potential biological activities, including its effects on cellular processes and enzyme activities.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.
Mechanism of Action
The mechanism of action of NSC 222578 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
NSC 222578 can be compared with other similar compounds, such as:
1-(3-hydroxyphenyl)-3-(prop-2-en-1-yl)urea: This compound shares a similar structure but may have different functional groups or substituents.
N-(3-hydroxyphenyl)-N’-2-propen-1-ylurea: Another urea derivative with similar properties but different reactivity and applications.
The uniqueness of NSC 222578 lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
CAS No. |
70171-68-5 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C10H12N2O2/c1-2-6-11-10(14)12-8-4-3-5-9(13)7-8/h2-5,7,13H,1,6H2,(H2,11,12,14) |
InChI Key |
MTTZAHDVXFJKIB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)NC1=CC(=CC=C1)O |
Origin of Product |
United States |
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